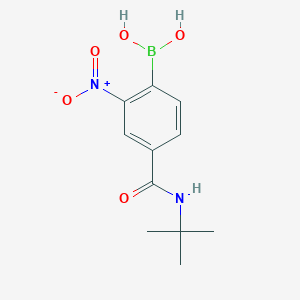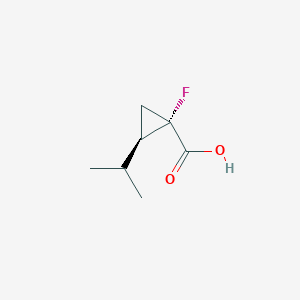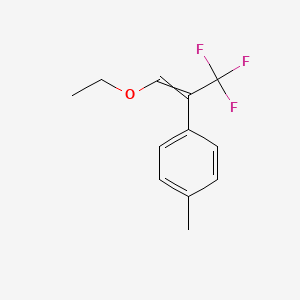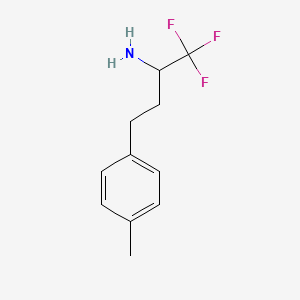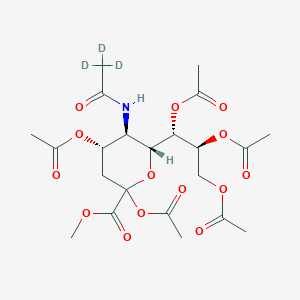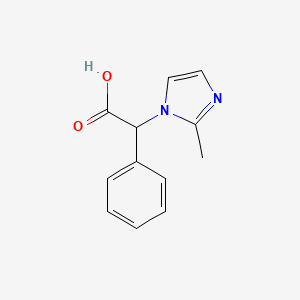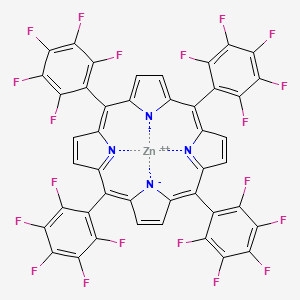
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc is a metalloporphyrin complex where zinc is coordinated to a porphyrin ring substituted with pentafluorophenyl groups at the meso positions. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc typically involves the reaction of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin with zinc acetate in a solvent mixture of methanol and chloroform. The reaction is carried out under reflux conditions for several hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions and purification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenyl groups are highly reactive towards nucleophiles, allowing for substitution reactions.
Oxidation and Reduction: The porphyrin ring can undergo redox reactions, which are essential in its role as a catalyst in various chemical processes.
Common Reagents and Conditions:
Nucleophiles: Thiolates and amines are commonly used in SNAr reactions with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted porphyrin derivatives can be obtained.
Oxidized and Reduced Forms: The compound can exist in different oxidation states, which are crucial for its catalytic activity.
Scientific Research Applications
(5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc involves its ability to act as a photosensitizer. Upon absorption of light, the compound transitions to an excited state, which can transfer energy to molecular oxygen, generating singlet oxygen. This reactive oxygen species can then participate in various chemical and biological processes .
Comparison with Similar Compounds
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: The free base form of the compound without the zinc ion.
5,10,15,20-Tetrakis(pentafluorophenyl)porphine palladium(II): A palladium complex with similar photophysical properties.
5,10,15,20-Tetraphenylporphyrin: A related compound with phenyl groups instead of pentafluorophenyl groups.
Uniqueness: (5,10,15,20-Tetrakis(pentafluorophenyl)porphinato)zinc is unique due to the presence of pentafluorophenyl groups, which enhance its reactivity and photophysical properties. The zinc ion also plays a crucial role in stabilizing the porphyrin ring and facilitating various catalytic processes .
Properties
Molecular Formula |
C44H8F20N4Zn |
|---|---|
Molecular Weight |
1037.9 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.Zn/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
InChI Key |
SITWILXFZRVHNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)

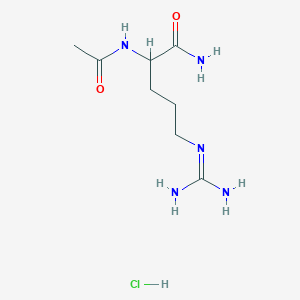
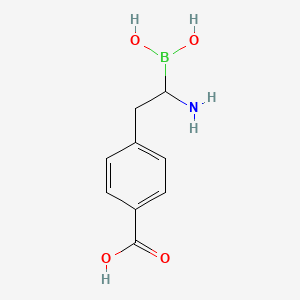
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
